2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline
Description
2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline is a boronate ester derivative of aniline, featuring a dioxaborole ring fused to a benzene moiety and linked via an oxygen atom to the aniline group. This compound is of interest in medicinal and materials chemistry due to the unique reactivity of the boron-containing heterocycle, which may enable applications in Suzuki-Miyaura cross-coupling reactions or as a boron carrier in drug design .
Properties
CAS No. |
93969-80-3 |
|---|---|
Molecular Formula |
C12H10BNO3 |
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-(1,3,2-benzodioxaborol-2-yloxy)aniline |
InChI |
InChI=1S/C12H10BNO3/c14-9-5-1-2-6-10(9)15-13-16-11-7-3-4-8-12(11)17-13/h1-8H,14H2 |
InChI Key |
IOQUFPHTYJPTLQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)OC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline typically involves the reaction of aniline derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The boron atom within the dioxaborolane ring can form reversible covalent bonds with biomolecules, such as enzymes and receptors. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues
Heterocyclic Aniline Derivatives
Compounds such as 2-(Benzothiazol-2-yl)aniline (C₁₃H₁₀N₂S) and 2-(1H-Benzimidazol-2-yl)aniline (C₁₃H₁₁N₃) replace the dioxaborole ring with sulfur- or nitrogen-containing heterocycles. These derivatives exhibit distinct electronic properties due to the electronegativity of sulfur and nitrogen, which influence their solubility and biological activity .
Boronate Ester Aniline Derivatives
5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₃H₂₀BNO₂) is a pinacol-protected boronic acid ester. Unlike the target compound, its boron is part of a non-fused dioxaborolane ring, enhancing stability against hydrolysis but reducing aromatic conjugation .
Oxazole-Based Analogues
4-(Benzo[d]oxazol-2-yl)aniline (C₁₃H₁₀N₂O) replaces boron with oxygen in the heterocycle.
Physicochemical Properties
Biological Activity
2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the available literature on its biological activity, including case studies, structure-activity relationships (SAR), and relevant experimental findings.
Structure and Properties
The compound features a benzo[d][1,3,2]dioxaborole moiety linked to an aniline group. This unique structure may contribute to its biological properties, including enzyme inhibition and potential therapeutic uses.
Biological Activity Overview
Research has indicated that compounds similar to 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline exhibit various biological activities:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on specific kinases, such as CaMK1D and SYK. These kinases are involved in several signaling pathways relevant to cancer and autoimmune diseases.
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have antitumor properties, making them candidates for further development in oncology.
Inhibitory Activity
A study focused on the structure-based design of inhibitors targeting CaMK1D found that modifications in the aniline region significantly affected potency and selectivity. The results indicated that bulky substituents at the meta positions of the aniline ring enhanced binding affinity and selectivity towards CaMK1D (Table 1).
| Compound | CaMK1D IC50 (μM) | Selectivity Ratio |
|---|---|---|
| 1 | 5.25 | 4.0 |
| 2 | 3.00 | 6.5 |
| 3 | 0.85 | 10.0 |
Case Study: Antitumor Efficacy
In vivo studies demonstrated that certain derivatives of 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline exhibited significant antitumor effects in mouse models. The compounds were administered orally, showing a favorable pharmacokinetic profile with good bioavailability and low toxicity (Figure 1).
Figure 1: Antitumor Efficacy in Mouse Models
The mechanism by which 2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline exerts its biological effects is primarily through the inhibition of key kinases involved in cellular signaling pathways. This inhibition can disrupt processes such as cell proliferation and survival in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
